4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid
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Overview
Description
4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid is a synthetic organic compound known for its potent and selective inhibition of the transient receptor potential melastatin member 4 (TRPM4) channel. This compound has garnered significant interest due to its potential neuroprotective properties and its ability to modulate ion channels involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2,5-dimethylphenol.
Esterification: The 2,5-dimethylphenol is esterified with chloroacetic acid to form 2,5-dimethylphenoxyacetic acid.
Amidation: The ester is then reacted with 4-chlorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the phenoxy and benzoic acid moieties.
Reduction: Reduced forms of the phenoxy and benzoic acid moieties.
Hydrolysis: 4-chlorobenzoic acid and 2,5-dimethylphenoxyacetic acid.
Scientific Research Applications
4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its role in modulating ion channels and cellular signaling pathways.
Medicine: Explored for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the TRPM4 channel, a calcium-activated non-selective cation channel. This inhibition modulates ion flux across cell membranes, affecting cellular excitability and signaling. The compound’s neuroprotective activity is attributed to its ability to rescue the functional expression of mutant TRPM4 channels, thereby preventing glutamate-induced neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-{[(2-chlorophenoxy)acetyl]amino}benzoic acid
- 4-chloro-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid
- 4-chloro-2-{[(2-ethylphenoxy)acetyl]amino}benzoic acid
Uniqueness
4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid is unique due to its selective inhibition of the TRPM4 channel without significant activity against other TRP channels such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6. This selectivity makes it a valuable tool for studying TRPM4-related physiological and pathological processes .
Properties
IUPAC Name |
4-chloro-2-[[2-(2,5-dimethylphenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-10-3-4-11(2)15(7-10)23-9-16(20)19-14-8-12(18)5-6-13(14)17(21)22/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNFYIFLWCEOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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